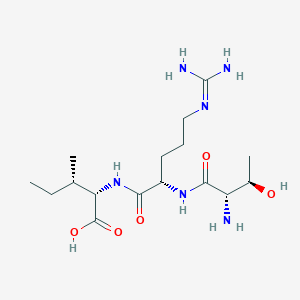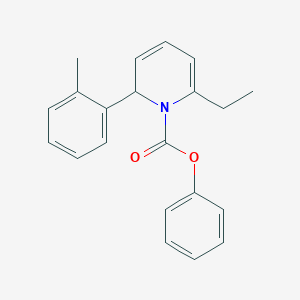![molecular formula C14H19BrN2O B12588208 Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- CAS No. 649740-11-4](/img/structure/B12588208.png)
Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-: is a chemical compound with a molecular formula of C8H8BrNO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by the presence of a bromophenyl group and a piperidinylmethyl group attached to the acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- typically involves the acetylation of m-bromoaniline with acetic anhydride. The process can be summarized as follows:
- Mix m-bromoaniline and acetic acid evenly.
- Slowly add acetic anhydride to the mixture.
- Reflux the reaction mixture for 0.5 hours.
- Allow the mixture to stand for 0.5 hours.
- Pour the mixture into five times the amount of ice water.
- Filter the precipitated crystals.
- Recrystallize the product with ethanol to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Phenoxy acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: In chemistry, Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological research to study its effects on different biological pathways and its potential as a therapeutic agent.
Medicine: In medicine, it is investigated for its potential use in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets. The bromophenyl group and the piperidinylmethyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- Acetanilide, 3’-bromo-
- 3-Bromoacetanilide
- N-(3-Bromophenyl)acetic acid amide
Comparison: Compared to these similar compounds, Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- is unique due to the presence of the piperidinylmethyl group. This additional group enhances its binding affinity to molecular targets and increases its potential applications in various fields. The presence of the bromine atom also contributes to its reactivity and versatility in chemical synthesis.
Propriétés
Numéro CAS |
649740-11-4 |
|---|---|
Formule moléculaire |
C14H19BrN2O |
Poids moléculaire |
311.22 g/mol |
Nom IUPAC |
N-[(3-bromophenyl)-piperidin-1-ylmethyl]acetamide |
InChI |
InChI=1S/C14H19BrN2O/c1-11(18)16-14(17-8-3-2-4-9-17)12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9H2,1H3,(H,16,18) |
Clé InChI |
OEBWAVJODLQDHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1=CC(=CC=C1)Br)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)

![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)



![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)

![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
